An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
An In-depth Technical Guide to the Synthesis and Characterization of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document outlines a plausible synthetic pathway, detailed experimental protocols, and a thorough characterization profile. All quantitative data are summarized in structured tables for clarity and comparative analysis. Additionally, key experimental workflows and the proposed synthetic pathway are visualized using Graphviz diagrams to facilitate understanding.
Introduction
Pyrazole derivatives are a prominent class of heterocyclic compounds that exhibit a wide spectrum of biological activities, making them privileged scaffolds in pharmaceutical research. The fusion of a pyrazole ring with a cyclopentane moiety, as seen in Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (Figure 1), offers a rigid framework that can be strategically functionalized to interact with various biological targets. This guide details a proposed synthetic route and the analytical characterization of this target compound.
Figure 1: Chemical Structure of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
Chemical Formula: C₉H₁₂N₂O₂[1][2] Molecular Weight: 180.21 g/mol [1][2] CAS Number: 5932-31-0[1][2]
Proposed Synthesis Pathway
The synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate can be achieved through a two-step process. The proposed pathway commences with the formation of a β-keto ester intermediate from cyclopentanone, followed by a classical Knorr pyrazole synthesis via condensation with hydrazine.[3] This approach is a well-established method for constructing pyrazole rings from 1,3-dicarbonyl compounds.[3][4]
The logical workflow for the synthesis is depicted in the following diagram:
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocols
The following are detailed, hypothetical experimental protocols for the synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
Synthesis of Ethyl 2-oxo-cyclopentaneglyoxylate (Intermediate A)
This procedure is based on the Claisen condensation of cyclopentanone with diethyl oxalate.
Materials:
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Cyclopentanone
-
Diethyl oxalate
-
Sodium ethoxide
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Anhydrous ethanol
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Hydrochloric acid (1 M)
-
Diethyl ether
-
Magnesium sulfate
Procedure:
-
A solution of sodium ethoxide is prepared by cautiously adding sodium metal to anhydrous ethanol under an inert atmosphere.
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The solution is cooled in an ice bath, and a mixture of cyclopentanone and diethyl oxalate is added dropwise with stirring.
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After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred overnight.
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The resulting precipitate (the sodium salt of the β-keto ester) is collected by filtration.
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The salt is then dissolved in water and acidified with 1 M hydrochloric acid until the solution is acidic to litmus paper.
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The aqueous layer is extracted with diethyl ether.
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The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude Ethyl 2-oxo-cyclopentaneglyoxylate.
Synthesis of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate (Final Product)
This procedure follows the Knorr pyrazole synthesis protocol.[3][4]
Materials:
-
Ethyl 2-oxo-cyclopentaneglyoxylate (Intermediate A)
-
Hydrazine hydrate
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Ethyl 2-oxo-cyclopentaneglyoxylate is dissolved in ethanol in a round-bottom flask.
-
A catalytic amount of glacial acetic acid is added to the solution.
-
Hydrazine hydrate is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then heated to reflux for several hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.
-
The resulting crude product is purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate.
Characterization Data
The following tables summarize the expected and observed physicochemical and spectral data for the final product. Please note that the spectral data presented here are predicted based on the analysis of structurally similar compounds and have not been experimentally verified for this specific molecule.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₉H₁₂N₂O₂ |
| Molecular Weight | 180.21 g/mol |
| Appearance | Off-white to pale yellow solid |
| Melting Point | Not available |
| Purity | >95% |
Predicted Spectroscopic Data
Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5-12.0 | br s | 1H | N-H (pyrazole) |
| 4.38 | q | 2H | -O-CH₂-CH₃ |
| 2.80-2.90 | m | 4H | C4-H₂ and C6-H₂ |
| 2.00-2.10 | m | 2H | C5-H₂ |
| 1.40 | t | 3H | -O-CH₂-CH₃ |
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~162.0 | C=O (ester) |
| ~145.0 | C3 (pyrazole) |
| ~138.0 | C3a (pyrazole) |
| ~115.0 | C6a (pyrazole) |
| ~61.0 | -O-CH₂-CH₃ |
| ~29.0 | C4 or C6 |
| ~28.5 | C4 or C6 |
| ~23.0 | C5 |
| ~14.5 | -O-CH₂-CH₃ |
Table 3: Predicted FTIR Data (KBr, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3200-3400 | N-H stretch (pyrazole) |
| ~2950-2850 | C-H stretch (aliphatic) |
| ~1710 | C=O stretch (ester) |
| ~1620 | C=N stretch (pyrazole ring) |
| ~1550 | C=C stretch (pyrazole ring) |
| ~1250 | C-O stretch (ester) |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Assignment |
| 180 | [M]⁺ (Molecular ion) |
| 152 | [M - C₂H₄]⁺ (Loss of ethene) |
| 135 | [M - OCH₂CH₃]⁺ (Loss of ethoxy radical) |
| 107 | [M - COOCH₂CH₃]⁺ (Loss of carbethoxy group) |
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the characterization of the synthesized compound.
Caption: General workflow for product characterization.
Conclusion
This technical guide provides a detailed, albeit predictive, framework for the synthesis and characterization of Ethyl 1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxylate. The proposed two-step synthesis, employing a Claisen condensation followed by a Knorr pyrazole synthesis, represents a viable and efficient route to this target molecule. The outlined experimental protocols and predicted characterization data serve as a valuable resource for researchers in organic synthesis and medicinal chemistry, facilitating further exploration and development of novel pyrazole-based compounds. Experimental verification of the proposed synthesis and characterization data is recommended for future work.
References
- 1. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
